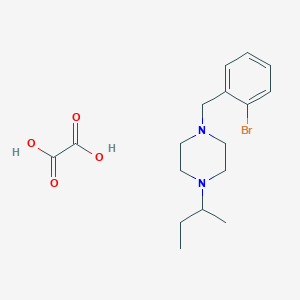
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide, also known as DQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DQP belongs to the class of compounds known as arylamides, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage and ultimately induce apoptosis in cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide can inhibit tumor growth and reduce inflammation in animal models. However, the effects of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide on human subjects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is its wide range of biological activities, which makes it a versatile compound for scientific research. Additionally, the synthesis method for N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been optimized to produce high yields of pure compound. However, one limitation of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is its potential toxicity, as it has been found to be cytotoxic to some normal cells. This toxicity must be taken into consideration when designing experiments using N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide.
Orientations Futures
There are many future directions for the study of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. One area of research is the development of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide derivatives with improved activity and reduced toxicity. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide is not fully understood, and further studies are needed to elucidate its effects on cells and signaling pathways. Finally, the potential use of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide in the treatment of cancer and other diseases requires further investigation in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde with 2-mercaptoquinoline in the presence of acetic anhydride and sulfuric acid. The resulting compound is then reacted with 2-bromoethanol to form the final product, N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide. The synthesis method has been optimized to produce high yields of N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide with high purity.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied extensively for its potential use in the treatment of cancer, as it has been found to induce apoptosis (cell death) in cancer cells. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(26-19-11-8-14-6-4-5-7-16(14)21-19)20(23)22-17-10-9-15(24-2)12-18(17)25-3/h4-13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOFQTBQCKNMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone](/img/structure/B5158677.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)


![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5158755.png)
![methyl 2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5158757.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
